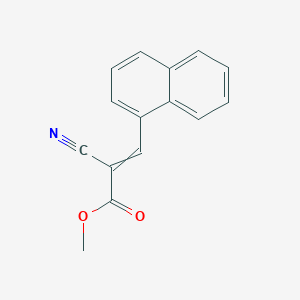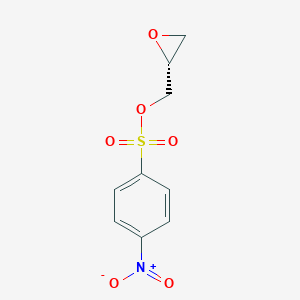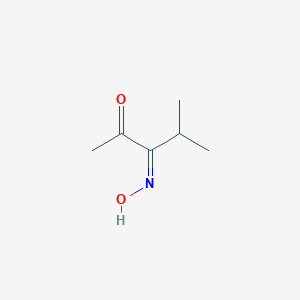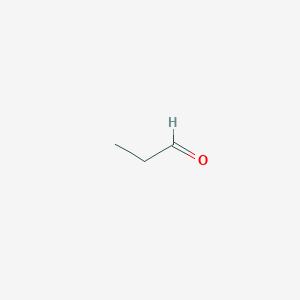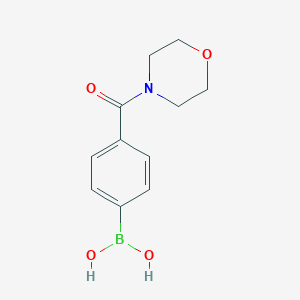
Acide 4-(morpholine-4-carbonyl)phénylboronique
Vue d'ensemble
Description
4-(Morpholine-4-carbonyl)phenylboronic acid, also known as 4-MCPBA, is an important organic compound used in various scientific research applications. It is a boronic acid compound, which has a phenyl group attached to a boron atom and a morpholine-4-carbonyl group attached to the phenyl group. 4-MCPBA is a versatile compound with a wide range of uses in the lab, including synthesis, analysis, and biochemistry.
Applications De Recherche Scientifique
Synthèse de dérivés d'arylphthalazine
Ce composé sert de bloc de construction pour la synthèse de dérivés d'arylphthalazine. Ces dérivés sont importants en tant qu'inhibiteurs puissants et biodisponibles par voie orale du VEGFR-2, qui est une cible critique dans le traitement des cancers en raison de son rôle dans l'angiogenèse .
Réactions de couplage croisé Suzuki-Miyaura
En tant que dérivé d'acide boronique, il est essentiel dans les réactions de couplage croisé Suzuki-Miyaura. Cette application est essentielle pour créer des composés biaryliques, qui sont des structures essentielles dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .
Études de protodéboronation
Le composé est utilisé dans les études de protodéboronation des esters boroniques de pinacol. Cette recherche est cruciale pour comprendre l'élimination des fragments de bore en chimie synthétique, ce qui peut conduire au développement de nouvelles méthodes pour créer des molécules organiques complexes .
Réactions de croisement radical-polaire
Il est impliqué dans les réactions de croisement radical-polaire. Ces réactions sont précieuses pour introduire des groupes fonctionnels dans les molécules, ce qui peut modifier considérablement leurs propriétés chimiques et leurs activités biologiques .
Réactions d'homologation
L'acide 4-(morpholine-4-carbonyl)phénylboronique est utilisé dans les réactions d'homologation où le fragment de bore reste dans le produit. Ce processus est essentiel pour allonger les chaînes carbonées en synthèse organique, ouvrant la voie à des structures plus complexes .
Développement de réactifs à base de bore
Le composé est utilisé dans le développement de nouveaux réactifs à base de bore. Ces réactifs peuvent être appliqués dans diverses transformations organiques, notamment les oxydations, les aminations et les halogénations, élargissant la boîte à outils disponible aux chimistes synthétiques .
Recherche en science des matériaux
En science des matériaux, les dérivés de ce composé peuvent être utilisés pour modifier les propriétés de surface, créer de nouvelles structures de polymères et développer des capteurs et d'autres matériaux électroniques .
Recherche pharmaceutique
Enfin, en recherche pharmaceutique, il est utilisé pour créer des composés aux effets thérapeutiques potentiels. Son rôle dans la synthèse de nouveaux candidats médicaments est essentiel pour découvrir des traitements contre diverses maladies .
Safety and Hazards
While specific safety and hazard information for 4-(Morpholine-4-carbonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of 4-(Morpholine-4-carbonyl)phenylboronic acid is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Mode of Action
4-(Morpholine-4-carbonyl)phenylboronic acid interacts with its target, VEGFR-2, by inhibiting its activity This inhibition disrupts the signaling pathways that VEGFR-2 is involved in, leading to a decrease in angiogenesis
Biochemical Pathways
The inhibition of VEGFR-2 by 4-(Morpholine-4-carbonyl)phenylboronic acid affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its disruption leads to a decrease in the formation of new blood vessels. The downstream effects of this disruption can include reduced tumor growth in cancerous conditions, as tumors rely on angiogenesis for their growth and survival.
Result of Action
The primary result of the action of 4-(Morpholine-4-carbonyl)phenylboronic acid is the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This can lead to a decrease in tumor growth in cancerous conditions, as the tumors are deprived of the new blood vessels they need for growth and survival.
Propriétés
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLIQJXZPBCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378544 | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389621-84-5 | |
| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 389621-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



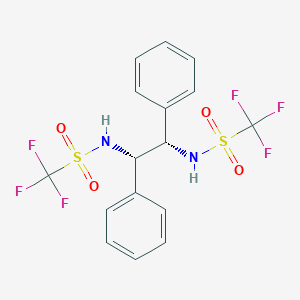
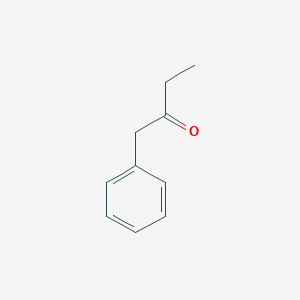
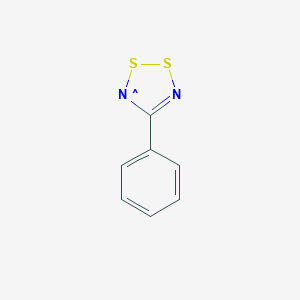
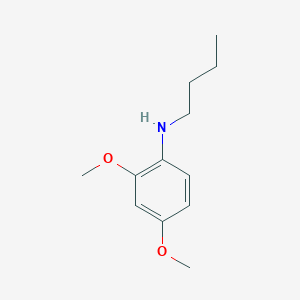
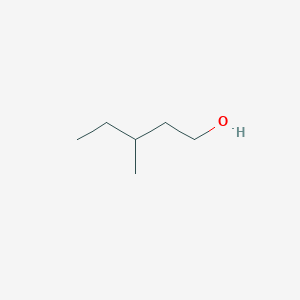
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
